molecular formula C8H8N2 B1269813 4-Aminoindole CAS No. 5192-23-4

4-Aminoindole

Cat. No.: B1269813
CAS No.: 5192-23-4
M. Wt: 132.16 g/mol
InChI Key: LUNUNJFSHKSXGQ-UHFFFAOYSA-N
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Description

4-Aminoindole is an indole derivative with the chemical formula C8H8N2. It is known for its biological activity, particularly its cytokinin activity, which has been assessed through tobacco pith callus bioassay . This compound is a significant building block in various chemical syntheses and has applications in medicinal chemistry, biology, and industry.

Mechanism of Action

Target of Action

4-Aminoindole, a derivative of indole, has been found to bind with high affinity to multiple receptors . It is known to interact with various biological targets, contributing to its diverse biological activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes in cellular processes. For instance, it has been reported that this compound can be incorporated into 4-amino-L-tryptophan, poisoning cellular metabolism . This suggests that this compound may interfere with normal cellular processes, leading to altered cell function.

Biochemical Pathways

This compound is involved in the tryptophan biosynthesis pathway . It is metabolized by an intracellular amidase, which liberates this compound. This is subsequently converted into toxic 4-amino-L-tryptophan by tryptophan synthase . This process highlights the importance of metabolic flux modulation in drug resistance .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of normal cellular processes. For example, it has been shown to poison cellular metabolism by being incorporated into 4-amino-L-tryptophan . This can lead to altered cell function and potentially cell death.

Safety and Hazards

4-Aminoindole may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, contact with skin and eyes, and ingestion. In case of contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Biochemical Analysis

Biochemical Properties

4-Aminoindole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of inhibitors for bacterial thymidylate synthase, protein kinase C theta inhibitors, and indolic non-peptidic HIV protease inhibitors . The compound’s interaction with these enzymes and proteins often involves binding to active sites, leading to inhibition or modulation of their activity. For instance, this compound has been shown to inhibit cyclooxygenase-2 and lipoxygenase, enzymes involved in inflammatory processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can be incorporated into cellular metabolism, leading to the formation of 4-amino-L-tryptophan, which can disrupt normal cellular functions . Additionally, this compound has been investigated for its anticancer potential, where it affects cell proliferation and apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. At the molecular level, this compound binds to enzymes and proteins, inhibiting or activating their functions. For example, it has been shown to inhibit the activity of protein kinase C theta by binding to its active site . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting cancer cell proliferation . At higher doses, it can exhibit toxic effects, including cellular toxicity and adverse effects on organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the biosynthesis of tryptophan derivatives. It is metabolically incorporated into 4-amino-L-tryptophan, which can disrupt normal tryptophan metabolism and lead to toxic effects . The compound interacts with enzymes such as tryptophan synthase and anthranilate synthase, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, influencing its localization and activity . The transport and distribution of this compound are crucial for its biochemical effects, as they determine the compound’s accessibility to target biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various enzymes and regulatory proteins . This localization is essential for its role in modulating cellular functions and biochemical reactions.

Chemical Reactions Analysis

4-Aminoindole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas in the presence of a palladium catalyst. The major products formed from these reactions vary but often include substituted indoles and other nitrogen-containing heterocycles.

Comparison with Similar Compounds

4-Aminoindole can be compared with other indole derivatives such as:

  • 5-Aminoindole
  • 6-Aminoindole
  • 3-Aminoquinoline
  • 2-Aminobenzimidazole

These compounds share the indole nucleus but differ in the position and nature of the substituents, which can significantly affect their biological activities and applications . For example, 5-Aminoindole and 6-Aminoindole are also used in the synthesis of bioactive molecules, but their specific applications and efficacy can vary.

Properties

IUPAC Name

1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNUNJFSHKSXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342629
Record name 4-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5192-23-4
Record name 4-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminoindole
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Synthesis routes and methods I

Procedure details

A round-bottom flask was charged with 4-nitroindole (4.8 g, 30 mmol), Palladium on carbon (10%, 480 mg), and THF (50 mL), and the mixture was stirred under one hydrogen atmosphere overnight. TLC showed the reaction was complete. The catalyst was filtered off and the filtrate was concentrated to afford 4-amino-1H-indole, which was used directly in the next step without purification.
Quantity
4.8 g
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480 mg
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Iron powder (1.20 g, 21.58 mmol) and acetic acid (2.47 mL, 43.19 mmol) are added to a solution of 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL). The resulting suspension is heated to reflux for 14 hours. The ethanol is removed by rotary evaporation and the residue is partitioned between water and ethyl acetate. The ethyl acetate layer is dried over magnesium sulfate, filtered, and the solvents removed by rotary evaporation. The crude residue is purified via silica gel column chromatography using 1% methanol/methylene chloride as the eluent. The appropriate fractions are combined and the solvents removed by rotary evaporation to yield 0.815 g of 4-aminoindole as an orange solid (82% yield).
Quantity
2.47 mL
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reactant
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1 g
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20 mL
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Quantity
1.2 g
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Yield
82%

Synthesis routes and methods IV

Procedure details

A mixture of the 4-nitroindole (10.0 mmol), 10% palladium on carbon (20% by weight), and absolute ethanol (50 mL) was shaken under a hydrogen atmosphere (3 atm) for 2 hours. The resulting reaction mixture was filtered through Celite®, and the filtrate was evaporated under reduced pressure to afford the corresponding 4-aminoindole, which was used directly (assumed 100% yield) in the next step below.
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10 mmol
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50 mL
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100%

Synthesis routes and methods V

Procedure details

Scheme 4 illustrates the production of a compound of Formula (In) in which R99 is an indole compound and R7, R8, R9, R10, R11, R12, R28, R29 and R30 are defined as above for Formula (III). A piperidin-4-one compound of Formula (XIVa) is produced as described above in Scheme 3. A dinitro-toluene compound of Formula (XVI) is reacted with N,N-dimethylformamide dimethyl acetal and pyrrolidine under conditions effective to bring about cyclization, thereby providing an indol-4-ylamine compound of Formula (XVII). The compound of Formula (XVII) is then reacted with a bis(2-chloroethyl)-benzylamine under conditions effective to produce the compound of Formula (XVIII). The compound of Formula (XVIII) is then reacted under conditions effective to remove the benzyl protecting group to produce a 4-piperazin-1-yl-indole of Formula (XIX). The piperazin-1-yl-indole compound of Formula (XIX) is then reacted with the piperidin-4-one compound of Formula (XIVa) as described above in Scheme 1 to produce the piperazine-piperidine compound of Formula (XX), which is a compound of Formula (III).
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( XVI )
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminoindole
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Reactant of Route 4
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Reactant of Route 6
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